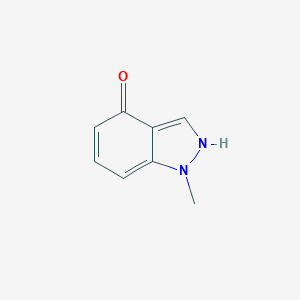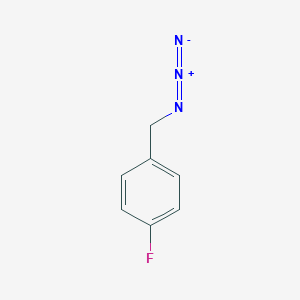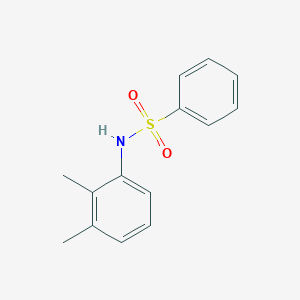
3,3-Dichloro-1-phenylquinoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-1-phenylquinoline-2,4-dione, also known as DCQ, is a chemical compound that has been widely studied for its potential applications in scientific research. DCQ is a quinoline derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mécanisme D'action
The mechanism of action of 3,3-Dichloro-1-phenylquinoline-2,4-dione is complex and varies depending on the specific biological target being studied. However, in general, 3,3-Dichloro-1-phenylquinoline-2,4-dione is thought to exert its effects through the inhibition of certain enzymes or ion channels, leading to changes in cellular signaling pathways and ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
3,3-Dichloro-1-phenylquinoline-2,4-dione has been found to exhibit a range of biochemical and physiological effects, including inhibition of certain enzymes involved in cancer cell growth, modulation of ion channel activity in the brain, and activity against a range of different biological targets. Additionally, 3,3-Dichloro-1-phenylquinoline-2,4-dione has been found to exhibit antioxidant and anti-inflammatory effects, making it a promising candidate for use in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,3-Dichloro-1-phenylquinoline-2,4-dione in laboratory experiments is its ability to exhibit activity against a range of different biological targets, making it a versatile tool for researchers. Additionally, 3,3-Dichloro-1-phenylquinoline-2,4-dione is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3,3-Dichloro-1-phenylquinoline-2,4-dione in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research involving 3,3-Dichloro-1-phenylquinoline-2,4-dione. One area of interest is the development of new 3,3-Dichloro-1-phenylquinoline-2,4-dione derivatives with improved activity and selectivity against specific biological targets. Additionally, 3,3-Dichloro-1-phenylquinoline-2,4-dione may be studied further for its potential use in drug discovery, as well as its potential applications in disease models and other areas of scientific research. Overall, the versatility and potential of 3,3-Dichloro-1-phenylquinoline-2,4-dione make it an exciting area of research with many promising avenues for future exploration.
Méthodes De Synthèse
3,3-Dichloro-1-phenylquinoline-2,4-dione can be synthesized through a variety of methods, including the reaction of 3,3-dichloro-1-phenylindolin-2-one with ethyl acetoacetate in the presence of a base catalyst. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 3,3-Dichloro-1-phenylquinoline-2,4-dione.
Applications De Recherche Scientifique
3,3-Dichloro-1-phenylquinoline-2,4-dione has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3,3-Dichloro-1-phenylquinoline-2,4-dione has been found to exhibit anti-tumor effects through its ability to inhibit the activity of certain enzymes involved in cancer cell growth. In neuroscience, 3,3-Dichloro-1-phenylquinoline-2,4-dione has been studied for its potential use as a tool to study the function of certain ion channels in the brain. Additionally, 3,3-Dichloro-1-phenylquinoline-2,4-dione has been investigated for its potential use in drug discovery, as it has been found to exhibit activity against a range of different biological targets.
Propriétés
Numéro CAS |
17247-37-9 |
|---|---|
Nom du produit |
3,3-Dichloro-1-phenylquinoline-2,4-dione |
Formule moléculaire |
C15H9Cl2NO2 |
Poids moléculaire |
306.1 g/mol |
Nom IUPAC |
3,3-dichloro-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C15H9Cl2NO2/c16-15(17)13(19)11-8-4-5-9-12(11)18(14(15)20)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
NBWVSBMFATXBKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C(C2=O)(Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C(C2=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



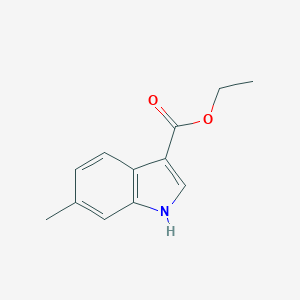
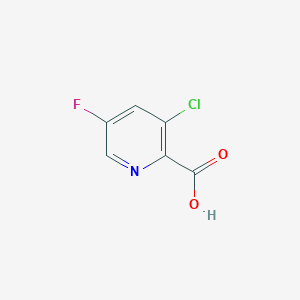
![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)

